An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Phenylbutylamine
An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Phenylbutylamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-phenylbutylamine. This document is born out of the necessity for a consolidated, in-depth resource for researchers and professionals in drug development and synthetic chemistry. 3-Phenylbutylamine, a chiral primary amine, and its derivatives are of significant interest due to their structural relationship to pharmacologically active compounds. Understanding its chemical properties and mastering its structure elucidation are paramount for its application in medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing field-proven insights to empower your research and development endeavors.
Introduction to 3-Phenylbutylamine: A Molecule of Interest
3-Phenylbutylamine, with the IUPAC name 3-phenylbutan-1-amine, is a chiral organic compound with the molecular formula C₁₀H₁₅N[1]. Its structure consists of a butylamine backbone with a phenyl group attached to the third carbon atom. The presence of a stereocenter at the C3 position gives rise to two enantiomers, (R)-3-phenylbutylamine and (S)-3-phenylbutylamine, a feature of critical importance in drug design and development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
This guide will provide a thorough examination of the chemical and physical properties of 3-phenylbutylamine, detailed methodologies for its synthesis and chiral resolution, and a comprehensive approach to its structure elucidation using modern spectroscopic techniques.
Physicochemical Properties of 3-Phenylbutylamine
A precise understanding of the physicochemical properties of 3-phenylbutylamine is fundamental for its handling, purification, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| CAS Number | 38135-56-7 | [1] |
| Boiling Point (estimated) | ~223-232 °C | Based on isomer data[2][3] |
| Density (estimated) | ~0.922-0.928 g/mL | Based on isomer data[2][3] |
| Appearance | Colorless liquid (predicted) | |
| Solubility | Soluble in common organic solvents. Low molar mass amines are generally soluble in water. |
Synthesis of 3-Phenylbutylamine
The synthesis of 3-phenylbutylamine can be approached through several routes, yielding either the racemic mixture or, through more advanced methods, a specific enantiomer.
Racemic Synthesis via Reductive Amination
A common and efficient method for the synthesis of primary amines is the reductive amination of a corresponding ketone[4][5][6]. For 3-phenylbutylamine, this involves the reaction of 4-phenyl-2-butanone with ammonia in the presence of a reducing agent.
Workflow for Racemic Synthesis of 3-Phenylbutylamine:
Figure 1: Reductive amination workflow for racemic 3-phenylbutylamine synthesis.
Experimental Protocol: Racemic Synthesis of 3-Phenylbutylamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-phenyl-2-butanone (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield racemic 3-phenylbutylamine.
Enantioselective Synthesis
For applications where a single enantiomer is required, enantioselective synthesis is the preferred route. Biocatalysis, utilizing enzymes such as transaminases, offers a highly selective method for the asymmetric synthesis of chiral amines[7][8][9].
Figure 3: Diastereomeric salt crystallization for chiral resolution.
Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
-
Salt Formation: Dissolve racemic 3-phenylbutylamine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-(2R,3R)-tartaric acid, in the same solvent, possibly with gentle heating.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then, if necessary, in a refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add an immiscible organic solvent (e.g., ethyl acetate). Basify the aqueous layer (pH > 10) with a strong base (e.g., 2M NaOH) to liberate the free amine.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched 3-phenylbutylamine.
-
Enantiomeric Purity Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 5.5).
Structure Elucidation of 3-Phenylbutylamine
A combination of spectroscopic techniques is employed for the unambiguous structure elucidation of 3-phenylbutylamine.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 5H | Aromatic protons (C₆H₅) |
| ~2.7-2.9 | m | 1H | Methine proton (CH) |
| ~2.6-2.8 | t | 2H | Methylene protons (CH₂-N) |
| ~1.7-1.9 | m | 2H | Methylene protons (CH₂-CH) |
| ~1.2-1.3 | d | 3H | Methyl protons (CH₃) |
| ~1.1-1.3 | br s | 2H | Amine protons (NH₂) |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~146-148 | Quaternary aromatic carbon |
| ~128-129 | Aromatic CH |
| ~126-127 | Aromatic CH |
| ~42-44 | Methylene carbon (CH₂-N) |
| ~38-40 | Methylene carbon (CH₂-CH) |
| ~36-38 | Methine carbon (CH) |
| ~21-23 | Methyl carbon (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-phenylbutylamine, the key absorptions are characteristic of a primary amine and an aromatic ring.[5][12][13]
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3250 | Medium, two bands | N-H stretching (primary amine) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2960-2850 | Strong | Aliphatic C-H stretching |
| ~1650-1580 | Medium | N-H bending (scissoring) |
| ~1600, 1495, 1450 | Medium to weak | Aromatic C=C stretching |
| ~1250-1020 | Medium | C-N stretching |
| ~910-665 | Broad, strong | N-H wagging |
| ~760-700 and ~700-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3-phenylbutylamine is expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of bonds adjacent to the amine and phenyl groups.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): m/z = 149
-
Benzylic Cleavage: A prominent peak at m/z = 105, corresponding to the [C₈H₉]⁺ fragment, resulting from the cleavage of the C-C bond between C2 and C3.
-
α-Cleavage: A peak at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment, is a characteristic fragmentation for primary amines.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
To determine the enantiomeric excess (ee) of a chiral sample of 3-phenylbutylamine, chiral HPLC is the method of choice. This can be achieved either by direct separation on a chiral stationary phase (CSP) or by indirect separation after derivatization with a chiral derivatizing agent (CDA).[14][15][16][17][18][19]
Workflow for Chiral HPLC Analysis after Derivatization:
Figure 4: Chiral HPLC analysis workflow using a chiral derivatizing agent.
Experimental Protocol: Derivatization with Marfey's Reagent for Chiral HPLC Analysis
-
Derivatization: In a small vial, dissolve a sample of the enantiomerically enriched or racemic 3-phenylbutylamine in a suitable solvent (e.g., acetone). Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone and a base (e.g., triethylamine).[15][20] Heat the mixture gently to facilitate the reaction.
-
Sample Preparation: After the reaction is complete, the sample can be directly diluted with the mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the derivatized sample onto a standard reversed-phase HPLC column (e.g., C18). The diastereomeric derivatives will be separated.
-
Detection and Quantification: Use a UV detector to monitor the elution of the diastereomers. The enantiomeric excess can be calculated from the integrated peak areas of the two diastereomers.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties, synthesis, chiral resolution, and structure elucidation of 3-phenylbutylamine. By offering detailed protocols and explaining the rationale behind experimental choices, we aim to equip researchers and drug development professionals with the necessary knowledge to effectively work with this important chiral amine. The methodologies presented herein are designed to be robust and adaptable, serving as a solid foundation for further research and application of 3-phenylbutylamine and its derivatives.
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